
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized E-MBPC, a compound structurally similar to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. Theoretical studies in both gas phase and aqueous solution optimized structures, revealing insights into the compound's reactivity and stability. Molecular docking studies suggested potential anti-diabetic applications due to favorable interactions with the 4AMJ protein Karrouchi et al., 2021.
Corrosion Protection Behavior
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic environments. Their study focused on synthesized compounds including AMPC, which showed high inhibition efficiency against corrosion, demonstrating the potential of such compounds in industrial applications Paul et al., 2020.
Antitumor Activity
Farghaly (2010) developed new indole derivatives containing pyrazoles for in-vitro tumor cell-growth inhibition, using a key intermediate structurally related to this compound. These compounds exhibited significant potential for antitumor applications Farghaly, 2010.
Antimicrobial and Antibacterial Studies
Patil et al. (2010) synthesized p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including structures related to this compound. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria, suggesting applications in antimicrobial treatments Patil et al., 2010.
Synthesis and Characterization
Alotaibi et al. (2018) focused on the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, showcasing the potential of these compounds for further chemical and pharmacological investigations Alotaibi et al., 2018.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group. The final step involves the Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring.", "Step 2: Reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group.", "Step 3: Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound." ] } | |
CAS番号 |
1285633-65-9 |
分子式 |
C19H18N4O3 |
分子量 |
350.378 |
IUPAC名 |
3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChIキー |
RJFVQUANUNVDIB-UDWIEESQSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


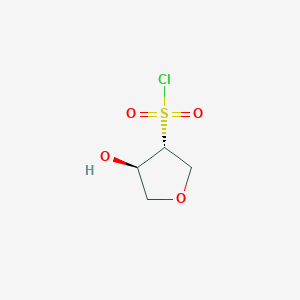
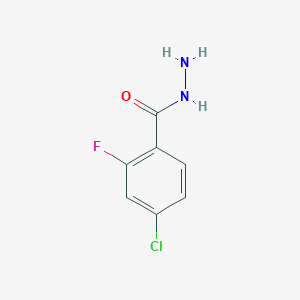

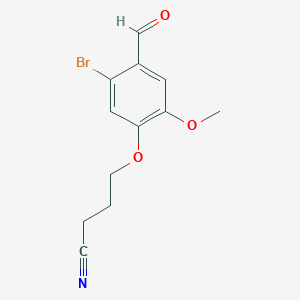
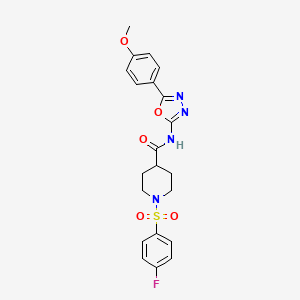
![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)
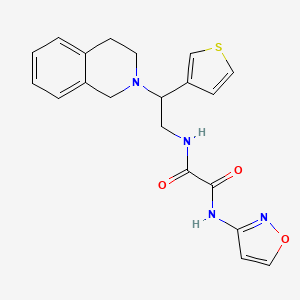

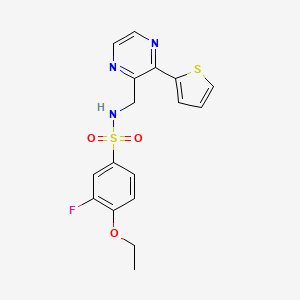
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)
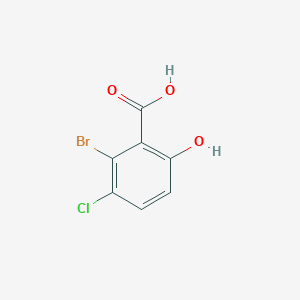
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)
